molecular formula C20H12Cl3N3O B15039591 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide

Cat. No.: B15039591
M. Wt: 416.7 g/mol
InChI Key: DYJZZRVUIGSZFF-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the molecule, while alkylation can add alkyl groups.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, making it effective against cancer cells.

Comparison with Similar Compounds

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide can be compared with other benzimidazole derivatives such as albendazole and fenbendazole. These compounds share a similar core structure but differ in their substituents and specific activities . For example:

    Albendazole: Used primarily as an anthelmintic agent.

    Fenbendazole: Effective against a range of gastrointestinal parasites.

The unique combination of substituents in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H12Cl3N3O

Molecular Weight

416.7 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide

InChI

InChI=1S/C20H12Cl3N3O/c21-11-5-7-16(23)14(9-11)20(27)24-12-6-8-15(22)13(10-12)19-25-17-3-1-2-4-18(17)26-19/h1-10H,(H,24,27)(H,25,26)

InChI Key

DYJZZRVUIGSZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)Cl

Origin of Product

United States

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